

# Tungsten Carbide Technical Support Center: Troubleshooting Decarburization and the Role of TiC

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## Compound of Interest

Compound Name: Titanium carbide (TiC)

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This technical support center provides researchers, scientists, and materials engineers with a comprehensive resource for troubleshooting common issues related to decarburized phases in tungsten carbide (WC) materials. The following frequently asked questions (FAQs) and troubleshooting guides address the formation of undesirable phases such as di-tungsten carbide ( $W_2C$ ) and eta ( $\eta$ ) phase, and clarifies the crucial role of **titanium carbide (TiC)** in mitigating these problems.

## Frequently Asked Questions (FAQs)

Q1: What is decarburization in tungsten carbide and what causes it?

Decarburization is the loss of carbon content in the tungsten carbide material, primarily during the high-temperature sintering process.<sup>[1][2]</sup> The ideal carbon content in tungsten carbide (WC) is 6.13% by weight. When the carbon content falls below this stoichiometric amount, it leads to the formation of undesirable, brittle phases.<sup>[1]</sup>

Several factors can cause decarburization:

- **Insufficient Carbon in the Initial Mixture:** An incorrect initial carbon content in the powder mixture is a primary cause.<sup>[3]</sup>
- **Sintering Atmosphere:** The atmosphere in the sintering furnace plays a critical role.<sup>[4][5][6]</sup>

- Oxidizing Atmospheres: The presence of oxygen, even in trace amounts, can react with carbon to form CO or CO<sub>2</sub>, depleting carbon from the material.[7][8] Water vapor can also contribute to decarburization.[9]
- Vacuum Sintering: While often used, a vacuum atmosphere can sometimes lead to the formation of the  $\eta$ -phase, indicating a decarburizing environment.[4][5]
- Reaction with Oxides: Surface oxides on the initial tungsten powders can react with carbon during sintering, consuming it and leading to a carbon deficit.[10]

Q2: What are the undesirable decarburized phases in tungsten carbide?

The primary undesirable phases resulting from decarburization are W<sub>2</sub>C and the eta ( $\eta$ ) phase.

- Di-tungsten Carbide (W<sub>2</sub>C): This is a carbon-deficient tungsten carbide phase that is more brittle than the desired WC phase.[10][11] Its formation significantly degrades the mechanical properties of the final product.[11]
- Eta ( $\eta$ ) Phase: This is not a simple carbide but a complex ternary compound of tungsten, cobalt (or another binder metal), and carbon.[3] There are two common forms, M<sub>6</sub>C (e.g., Co<sub>3</sub>W<sub>3</sub>C) and M<sub>12</sub>C (e.g., Co<sub>6</sub>W<sub>6</sub>C).[3][12][13] The  $\eta$ -phase is extremely brittle and its presence can drastically reduce the toughness and strength of the cemented carbide.[14]

Q3: How can I identify the presence of W<sub>2</sub>C and  $\eta$ -phase in my samples?

The presence of these phases can be identified using standard materials characterization techniques:

- X-Ray Diffraction (XRD): XRD is a primary method for phase identification. The diffraction patterns will show distinct peaks corresponding to WC, W<sub>2</sub>C, the binder phase (e.g., Co), and different forms of the  $\eta$ -phase.
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectrometry (EDS): SEM imaging, particularly using backscattered electrons (BSE), can reveal the morphology and distribution of different phases based on atomic number contrast. The  $\eta$ -phase often appears as large, blocky structures.[15] EDS can then be used to determine the elemental composition of these phases, confirming the presence of W, Co, and C in the  $\eta$ -phase.

Q4: What is the role of **Titanium Carbide (TiC)** in preventing decarburization?

The addition of **Titanium Carbide (TiC)** to tungsten carbide-cobalt (WC-Co) composites is a common strategy to improve their properties and mitigate issues related to decarburization.

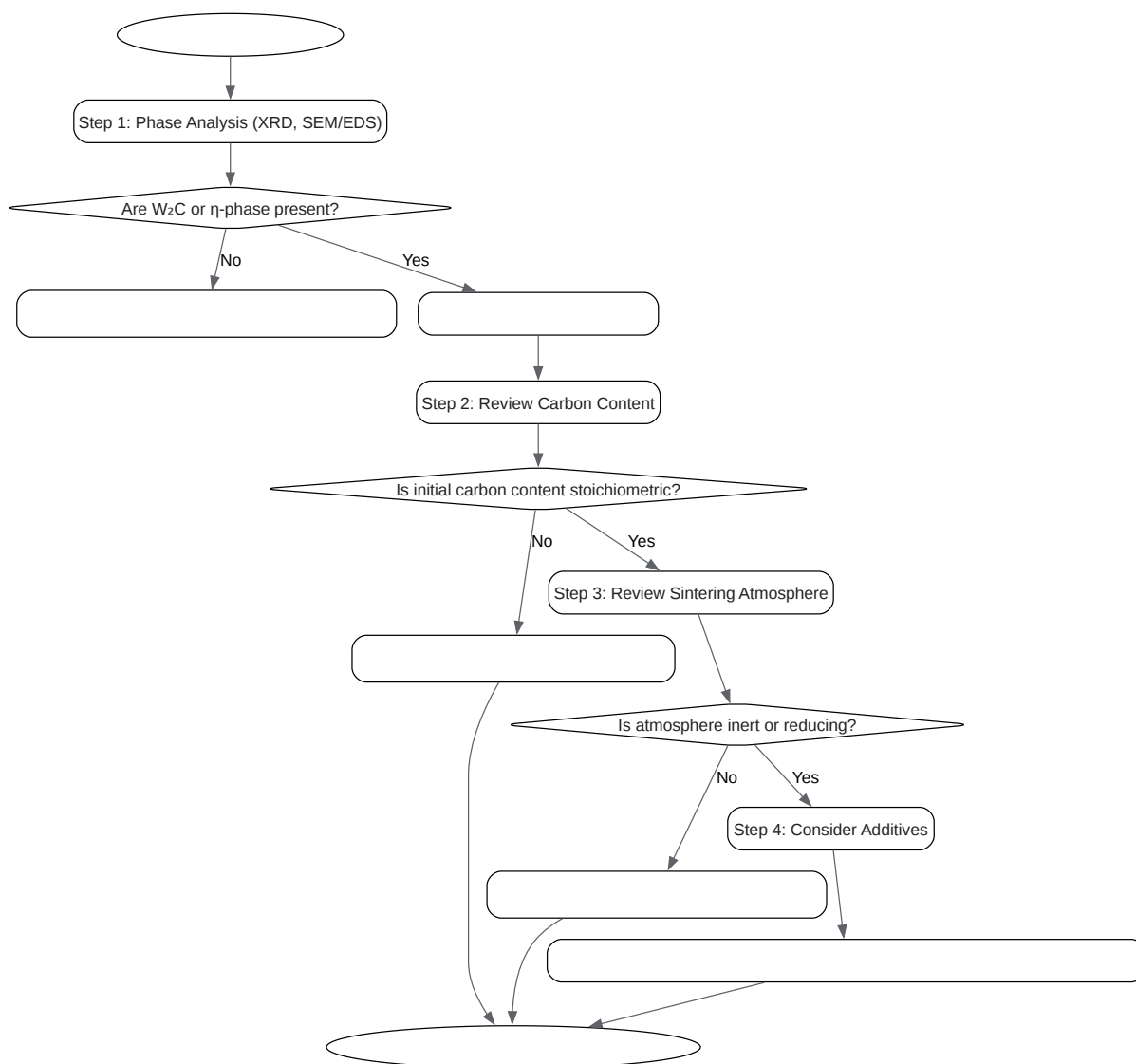
- **Inhibition of WC Grain Growth:** TiC is an effective grain growth inhibitor for WC during liquid phase sintering.<sup>[16][17]</sup> It forms a (W,Ti)C solid solution, which can pin the grain boundaries and prevent coarsening.<sup>[10]</sup>
- **Improved Mechanical Properties:** The addition of TiC generally increases the hardness and wear resistance of the cemented carbide.<sup>[16][18][19]</sup> However, it can sometimes lead to a decrease in flexural strength and fracture toughness.<sup>[16][18]</sup>
- **Enhanced High-Temperature Performance:** TiC additions can improve the hot strength and oxidation resistance of the material.<sup>[20]</sup>

While TiC doesn't directly prevent the chemical reactions of decarburization, its influence on the microstructure and phase stability during sintering contributes to a more robust material that is less susceptible to the detrimental effects of carbon loss.

## Troubleshooting Guide

Issue: My sintered WC-Co samples are brittle and show poor mechanical properties.

This is a common symptom of the presence of decarburized phases. Follow this troubleshooting workflow to diagnose and resolve the issue.



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Caption: Troubleshooting workflow for brittle tungsten carbide samples.

## Quantitative Data on the Effect of TiC Addition

The addition of TiC significantly influences the mechanical properties of WC-based cemented carbides. The following tables summarize quantitative data from various studies.

Table 1: Effect of TiC Content on Mechanical Properties of WC-12Co

| TiC Content (wt.%) | Average WC Grain Size ( $\mu\text{m}$ ) | Vickers Hardness (HV30) | Flexural Strength (MPa) |
|--------------------|---|-------------------------|-------------------------|
| 0                  | 0.98                                    | 1317                    | 2025                    |
| 10                 | 0.88                                    | 1403                    | 1434                    |
| 20                 | 0.87                                    | 1496                    | 915                     |

Data synthesized from a study on powder extrusion printed cemented carbides.[\[16\]](#)

Table 2: Effect of TiC Content on Mechanical Properties of WC-TiC-TaC Composites

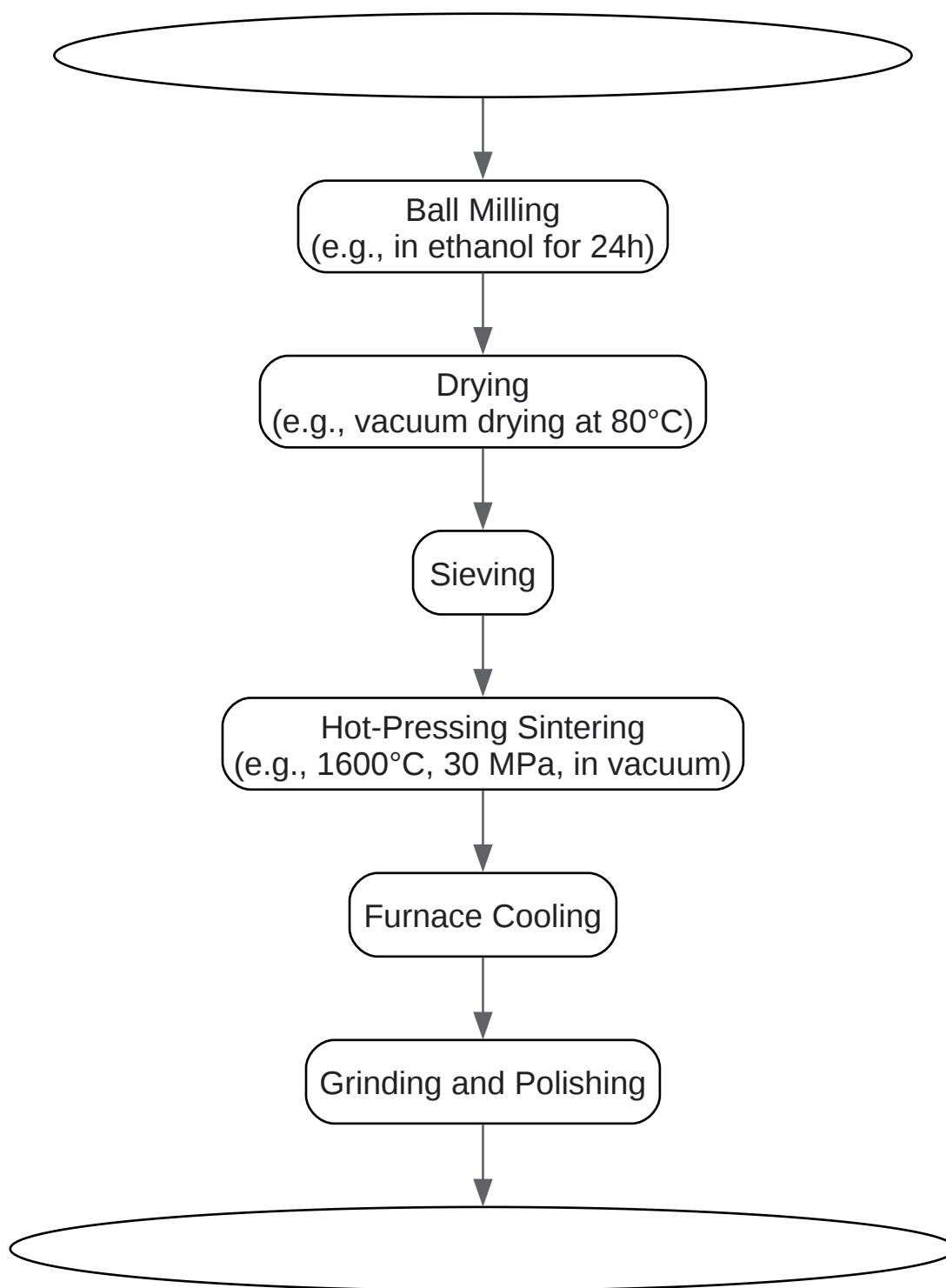
| TiC Content (wt.%) | Vickers Hardness (GPa) | Flexural Strength (MPa) | Fracture Toughness ( $\text{MPa}\cdot\text{m}^{1/2}$ ) |
|--------------------|------------------------|-------------------------|--|
| 10                 | Not Specified          | 1147.24                 | 14.60  |
| 15                 | Not Specified          | Not Specified           | Not Specified  |
| 20                 | Not Specified          | Not Specified           | Not Specified  |
| 25                 | 19.81                  | Not Specified           | Not Specified  |

Note: The study indicated a progressive increase in hardness and a gradual decrease in flexural strength and fracture toughness as TiC content increased from 10 wt% to 25 wt%.[\[18\]](#)

## Experimental Protocols

### 1. Sample Preparation via Hot-Pressing Sintering

This protocol describes a general method for fabricating WC-TiC-TaC cemented carbides.



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Caption: General experimental workflow for hot-pressing sintering of carbides.

Methodology:

- Powder Preparation: Commercially available WC, TiC, TaC, and binder (e.g., Co) powders are weighed according to the desired composition.
- Milling: The powders are mixed and milled, typically in a ball mill with a solvent like ethanol for an extended period (e.g., 24 hours) to ensure homogeneity.
- Drying: The milled slurry is dried to remove the solvent, often in a vacuum oven at a moderate temperature (e.g., 80°C).
- Sieving: The dried powder cake is gently crushed and sieved to obtain a fine, free-flowing powder.
- Sintering: The powder is loaded into a graphite die and sintered in a hot-press furnace. Typical parameters could be a temperature of 1600°C, a pressure of 30 MPa, and a vacuum atmosphere.<sup>[18]</sup>
- Finishing: The sintered samples are cooled, removed from the die, and then ground and polished for subsequent analysis.

## 2. Phase and Microstructure Characterization

- X-Ray Diffraction (XRD):
  - A polished surface of the sintered sample is used.
  - The sample is placed in an X-ray diffractometer.
  - A Cu K $\alpha$  radiation source is commonly used.
  - The diffraction pattern is recorded over a  $2\theta$  range (e.g., 20° to 90°) with a specific step size.
  - The resulting diffraction peaks are matched with standard diffraction patterns (e.g., from the JCPDS database) to identify the phases present (WC, W<sub>2</sub>C,  $\eta$ -phase, Co, etc.).
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectrometry (EDS):
  - The sintered samples are mounted and polished to a mirror finish.

- The polished surface may be etched to reveal the grain boundaries and microstructure.
- The sample is coated with a thin conductive layer (e.g., carbon or gold) if it is not sufficiently conductive.
- The sample is observed in an SEM using both secondary electron (for topography) and backscattered electron (for compositional contrast) detectors.
- EDS analysis is performed on specific points or areas of interest to obtain semi-quantitative elemental compositions of the different phases observed.

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